Fulvestrant 杂质 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fulvestrant Impurity 2 is a byproduct or degradation product associated with the synthesis and formulation of Fulvestrant, a selective estrogen receptor downregulator used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . This impurity is typically monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product.
科学研究应用
Fulvestrant Impurity 2 has several scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of analytical methods for impurity profiling.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Studied for its role in the stability and efficacy of Fulvestrant formulations.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products.
作用机制
Target of Action
Fulvestrant, also known as ICI 182,780, is a selective estrogen receptor down-regulator (SERD) . It primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of certain types of breast cancer cells .
Mode of Action
Fulvestrant competitively and reversibly binds to estrogen receptors . This binding leads to a unique mode of action where the estrogen receptors are downregulated . As a result, estrogen is no longer able to bind to these receptors , inhibiting the growth of estrogen-dependent breast cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Fulvestrant is the estrogen signaling pathway . By downregulating the estrogen receptors, Fulvestrant disrupts this pathway, leading to a decrease in the proliferation of estrogen-dependent breast cancer cells .
Pharmacokinetics
Fulvestrant is administered intramuscularly . It is rapidly and extensively metabolized, with the major route of excretion being via the feces (~80-90%) . Less than 1% is excreted in the urine . The pharmacokinetic properties of Fulvestrant contribute to its bioavailability and therapeutic efficacy .
Result of Action
The result of Fulvestrant’s action is the inhibition of the growth of estrogen-dependent breast cancer cells . It has been shown to exhibit exceptionally effective antitumor activity in preclinical models of breast cancer . This success has been attributed to its robust SERD activity despite modest receptor downregulation in patient tumors .
Action Environment
The action of Fulvestrant can be influenced by environmental factors. For instance, the drug is formulated as an oily matrix and is administered as a long-acting intramuscular injection . This formulation and mode of administration can impact the drug’s action, efficacy, and stability . Furthermore, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of SERDs may negatively impact the selection of those molecules that are advanced for clinical development .
生化分析
Biochemical Properties
It is known that Fulvestrant, the parent compound, interacts with estrogen receptors, blocking the action of estrogen on cancer cells
Cellular Effects
Fulvestrant, the parent compound, is known to slow down or arrest some breast tumors that need estrogen to grow
Molecular Mechanism
Fulvestrant, the parent compound, works by downregulating the estrogen receptor
Metabolic Pathways
Fulvestrant, the parent compound, is known to undergo several biotransformation pathways analogous to those of endogenous steroids
准备方法
The preparation of Fulvestrant Impurity 2 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of high-performance liquid chromatography and gas chromatography to analyze and quantify the levels of impurities . The separation of impurities is achieved using a symmetry C8 column maintained at 35°C, with detection made at 225 nm . Industrial production methods involve the use of validated techniques to ensure precision, specificity, accuracy, and robustness as per current guidelines .
化学反应分析
Fulvestrant Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Fulvestrant Impurity 2 can be compared with other similar compounds, such as:
Tamoxifen: Another estrogen receptor antagonist used in breast cancer treatment.
Anastrozole: An aromatase inhibitor used in breast cancer treatment.
Fulvestrant Impurity 2 is unique in its specific interaction with estrogen receptors and its role in the stability and efficacy of Fulvestrant formulations .
属性
CAS 编号 |
1621885-80-0 |
---|---|
分子式 |
C30H46O6S |
分子量 |
534.76 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。